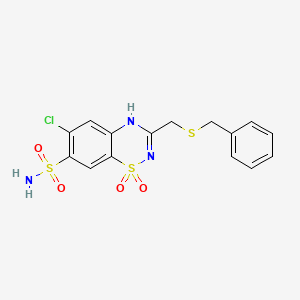

Acetic acid, (((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-butenyl)oxy)-, 1-methylethyl ester

Overview

Description

Elevated intraocular pressure (IOP) is an important risk factor in developing glaucoma. Certain prostaglandins such as PGF2α and PGD2, have been shown to reduce IOP. AL 6598 is the isopropyl ester prodrug of AL 6556, a PGD2 receptor agonist that binds to DP receptors with a Ki value of 3.2 µM and demonstrates an EC50 value of 0.80 µM in an in vitro functional assay. Designed to enhance corneal absorption, AL 6598 produces a maximum 53% drop in IOP of the ocular hypertensive monkey with a 1 µg dose given twice daily.

AL-6598 is a DP prostaglandin receptor agonist which may lead to sustained intraocular pressure reduction. This bioactivity may be useful in the treatment of glaucoma.

Scientific Research Applications

Stereospecific Conversion Applications

- The compound is involved in the stereospecific conversion of diastereoisomeric diols into oxetanes, with complete inversion of configuration at a benzylic site, leading to retention of configuration after ring-closure (Aftab et al., 2000).

Inhibition of Germination

- This chemical plays a role as a germination inhibitory constituent in plants. It has been isolated from the flowers of Erigeron annuus and exhibits inhibitory effects on the germination of lettuce seed (Oh et al., 2002).

Synthesis of Isoxazolylpyrrolones

- It is used in the synthesis of [2-aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids and their esters through a three-component reaction, showcasing its versatility in organic synthesis (Sakhno et al., 2021).

Synthesis of Leukotriene Antagonist

- The compound has been used in the synthesis of enantiomerically pure leukotriene antagonists, highlighting its significance in the development of pharmaceutical agents (Shu et al., 1990).

Cyclodimerization Reactions

- It undergoes cyclodimerization reactions, forming complex structures like [t-3-aryl-c-2-carboxy[or alkoxycarbonyl]-r-1-indanyl] acetic acids or esters, indicating its role in creating novel chemical structures (Al-Farhan et al., 1992).

Mechanism of Action

Target of Action

AL 6598 is a prodrug of AL 6556, which is a prostaglandin D2 (PGD2) receptor agonist . The primary targets of AL 6598 are the DP receptors , which are a type of prostaglandin receptor .

Mode of Action

AL 6598, as a prodrug, is metabolized into its active form, AL 6556, which then interacts with its targets, the DP receptors . The interaction of AL 6556 with DP receptors leads to a series of biochemical reactions that ultimately result in the reduction of intraocular pressure .

Biochemical Pathways

The interaction of AL 6556 with DP receptors triggers a cascade of events in the cyclooxygenase pathway . This pathway involves the conversion of arachidonic acid into prostaglandins, including PGD2 . The activation of this pathway by AL 6556 leads to an increase in uveoscleral and trabecular outflow , which are key processes in the regulation of intraocular pressure.

Pharmacokinetics

It is known that al 6598 is a prodrug, which means it is metabolized into its active form, al 6556, after administration . The prodrug design is intended to enhance corneal absorption , which could improve the bioavailability of the active compound in the eye.

Result of Action

The primary result of AL 6598’s action is a significant reduction in intraocular pressure . In a study conducted on ocular hypertensive monkeys, AL 6598 was found to produce a maximum 53% drop in intraocular pressure with a 1 µg dose given twice daily .

Action Environment

The environment in which AL 6598 acts is primarily the eye, specifically the cornea, where it is absorbed, and the intraocular space, where it exerts its pressure-lowering effects . Environmental factors that could potentially influence the action, efficacy, and stability of AL 6598 include the individual’s overall health, the presence of other medications, and specific ocular conditions.

properties

IUPAC Name |

propan-2-yl 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,16-22,25-26H,3-5,8-15H2,1-2H3/b7-6-/t18-,19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLUEHGRKZQLOO-QMAHXAMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COCC=CCC1C(CC(C1CCC(C2CCCCC2)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC/C=C\C[C@H]1[C@@H](C[C@H]([C@@H]1CC[C@H](C2CCCCC2)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, (((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-butenyl)oxy)-, 1-methylethyl ester | |

CAS RN |

170291-06-2 | |

| Record name | AL-6598 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170291062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AL-6598 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE6G6DQ45F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes AL-6598 a potential candidate for glaucoma treatment?

A1: AL-6598 exhibits promising ocular hypotensive effects. It acts as a partial agonist at both DP and EP2 prostanoid receptors. [, , ] These receptors are found in ocular tissues involved in aqueous humor dynamics, suggesting AL-6598 could influence both inflow and outflow mechanisms, ultimately reducing intraocular pressure (IOP). [, ]

Q2: How does AL-6598 compare to other DP-class prostaglandins in terms of receptor binding?

A2: Quantitative autoradiography studies using human eye sections revealed that AL-6598 demonstrates lower binding affinity for DP receptors compared to other DP agonists like BW245C and ZK118182. [] Despite this lower affinity, AL-6598 still shows efficacy in reducing IOP. []

Q3: How does the ocular hypotensive mechanism of AL-6598 differ from other DP-class prostaglandins?

A3: While the precise mechanisms are still under investigation, studies in cynomolgus monkeys suggest AL-6598 primarily reduces IOP by increasing uveoscleral outflow. [] This contrasts with PGD2, which reduces aqueous flow, and BW245C, which increases both outflow facility and uveoscleral outflow while also decreasing aqueous flow. []

Q4: Where are DP receptors primarily located in human eyes, and what does this suggest about AL-6598's potential mechanism of action?

A4: Quantitative autoradiography studies using [3H]BWA868C, a DP antagonist, revealed a high density of DP receptors in the ciliary muscles, ciliary process, and iris of human eyes. [] This distribution supports the hypothesis that AL-6598 may lower IOP by influencing both uveoscleral outflow and aqueous humor production. []

Q5: What is the significance of identifying EP2 receptors in the human eye in relation to AL-6598?

A5: AL-6598 displays partial agonist activity at EP2 receptors. [] These receptors were found concentrated in the longitudinal ciliary muscle, circular ciliary muscle, retina, and iris of human eyes. [] The presence of EP2 receptors in these tissues, alongside DP receptors, further supports the potential for AL-6598 to modulate aqueous humor dynamics through multiple pathways. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.